An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a polyhalogenated quinazoline derivative of significant interest in medicinal chemistry, particularly in the exploration of novel kinase inhibitors for oncology.[1] The extensive halogenation of the quinazoline scaffold imparts unique physicochemical characteristics that are critical to its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in peer-reviewed literature, this guide integrates predicted values with established analytical protocols, offering a framework for the empirical validation of these essential parameters. The document is structured to provide not only a data summary but also the scientific rationale behind the experimental methodologies, empowering researchers to conduct their own robust characterizations.
Chemical Identity and Molecular Structure
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a highly substituted heterocyclic aromatic compound. The core quinazoline structure, a fusion of a benzene and a pyrimidine ring, is heavily decorated with electron-withdrawing halogen atoms, which profoundly influence its electronic distribution, steric hindrance, and intermolecular interactions.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Source |
| IUPAC Name | 7-bromo-2,4,6-trichloro-8-fluoroquinazoline | [1] |
| CAS Number | 1698028-11-3 | [1] |
| Molecular Formula | C₈HBrCl₃FN₂ | [1] |
| Molecular Weight | 330.37 g/mol | [1][2] |
| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | [1] |
| InChI Key | MZPLLPUWIXCTEI-UHFFFAOYSA-N | [3] |
| Appearance | White crystalline powder | [1][4] |
The strategic placement of bromine, chlorine, and fluorine atoms is anticipated to modulate the molecule's binding affinity to biological targets and its metabolic stability.
Spectroscopic Characterization
While specific, publicly available spectra for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline are limited, an understanding of its structure allows for the prediction of its key spectroscopic features. Empirical determination of these spectra is a critical step in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the extensive substitution on the quinazoline ring, the ¹H NMR spectrum is expected to be simple. A single, distinct aromatic proton signal is anticipated, likely in the downfield region around 8.5 ppm, corresponding to the hydrogen atom at position 5.[1] The precise chemical shift will be influenced by the electronic effects of the adjacent halogen substituents.
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¹³C NMR: The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. Distinct signals are expected for each of the eight carbon atoms of the quinazoline core. The carbons directly bonded to the halogens (C-2, C-4, C-6, C-7, and C-8) will exhibit chemical shifts and potentially coupling patterns (in the case of C-8 with fluorine) that are characteristic of such substitutions.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. The presence of bromine and chlorine, with their characteristic isotopic patterns, will result in a complex and highly diagnostic isotopic cluster in the mass spectrum, confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system and the carbon-halogen bonds. Key expected vibrations include C=N and C=C stretching frequencies of the aromatic rings and the characteristic absorptions for C-Cl, C-Br, and C-F bonds.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 351.8 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 166.5 ± 27.9 °C | [1] |
| Melting Point | Not available | [1] |
The high predicted boiling point is indicative of strong intermolecular forces, likely dominated by van der Waals interactions and potential π-π stacking of the quinazoline rings.[1] The absence of an experimental melting point in the literature suggests that the compound may decompose at elevated temperatures.[1]
Solubility
The solubility of a compound is a critical determinant of its bioavailability. 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is characterized by low aqueous solubility and good solubility in polar aprotic organic solvents.[1][4]
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Aqueous Solubility: The molecule's highly lipophilic nature, a consequence of the extensive halogenation and the aromatic system, leads to poor solubility in water.[1] The lack of significant hydrogen bonding donors or acceptors further contributes to its hydrophobicity.
-
Organic Solvent Solubility: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for screening and in vitro assays.[1][4]
Experimental Protocol: Gravimetric Method for Solubility Determination
This protocol provides a reliable method for the quantitative determination of solubility.[5]
Caption: Gravimetric solubility determination workflow.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties. A calculated LogP value for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is reported to be 4.4916.[2] This high value confirms the compound's significant lipophilic character.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.
Caption: Workflow for LogP determination via the shake-flask method.
Acidity Constant (pKa)
The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, the two nitrogen atoms in the pyrimidine ring are the most likely sites of protonation. The pKa of the parent quinazoline is approximately 3.5.[5] The presence of multiple electron-withdrawing halogen atoms on the ring is expected to decrease the basicity of the nitrogen atoms, resulting in a lower pKa value for the conjugate acid.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability testing for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline should be conducted in accordance with ICH guidelines.[6]
-
Thermal Stability: The high predicted boiling point suggests good thermal stability.[1] The halogenation of the quinazoline ring is generally known to enhance thermal stability.[1]
-
pH-Dependent Stability: Quinazoline and its derivatives can be susceptible to hydrolysis, particularly at extreme pH values.[7][8] Stability studies in aqueous solutions buffered at various pH levels are necessary to determine the optimal pH range for formulation and storage.
-
Photostability: Polycyclic aromatic compounds can be susceptible to photodegradation. Photostability testing, as outlined in ICH guideline Q1B, should be performed to assess the impact of light exposure on the compound's integrity.[6]
Conceptual Framework for Stability Testing
Caption: A conceptual workflow for stability testing according to ICH guidelines.
Conclusion and Future Directions
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, largely dictated by its extensive halogenation, present both opportunities and challenges for drug development. The high lipophilicity suggests good membrane permeability but may also pose challenges for aqueous solubility and formulation. The predicted stability is encouraging, but requires empirical validation.
This technical guide has synthesized the available information and provided a clear roadmap for the experimental determination of the key physicochemical properties of this compound. Future research should focus on obtaining robust experimental data for melting point, solubility in a range of pharmaceutically relevant solvents, pKa, and a comprehensive stability profile. Such data will be invaluable for guiding the rational design of novel quinazoline-based drug candidates and for the development of safe and effective formulations.
References
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ICH Harmonised Tripartite Guideline, Q1A (R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
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Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 395637. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]
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YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]
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SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. [Link]
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ResearchGate. (2015). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. [Link]
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YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]
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ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]
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